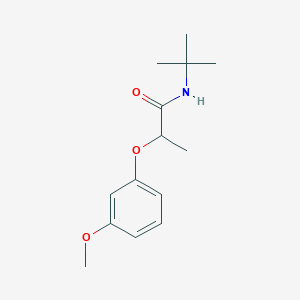![molecular formula C15H21N3O5S2 B241114 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isothiazolidinone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and inhibits cell cycle progression. It also enhances the efficacy of chemotherapy drugs. In neurological disorders, the compound has neuroprotective effects and can improve cognitive function. It has also been shown to have anti-inflammatory effects and can improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is its diverse biological activities. It can be used in a variety of applications, including cancer research, neurological disorders, and inflammation. The compound is also relatively easy to synthesize, and high purity and high yield can be achieved.
One of the limitations of the compound is its solubility. It is poorly soluble in water, which can limit its use in some applications. The compound is also relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One area of research is in the development of new cancer therapies. The compound has shown promise in inhibiting the growth of cancer cells and enhancing the efficacy of chemotherapy drugs. Further research is needed to optimize its use in cancer treatment.
Another area of research is in the treatment of neurological disorders. The compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Further research is needed to determine its potential use in the treatment of these disorders.
Finally, more research is needed to fully understand the mechanism of action of the compound. This will help to optimize its use in various applications and may lead to the development of new therapies.
Synthesemethoden
The synthesis of 2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine to form the corresponding sulfonyl piperazine derivative. This intermediate is then reacted with 2-isothiocyanatoacetamide to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Another potential application of the compound is in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of diabetes and inflammation.
Eigenschaften
Produktname |
2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
Molekularformel |
C15H21N3O5S2 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C15H21N3O5S2/c1-12-3-4-13(18-15(19)5-10-24(18,20)21)11-14(12)25(22,23)17-8-6-16(2)7-9-17/h3-4,11H,5-10H2,1-2H3 |
InChI-Schlüssel |
ZMBJVSYVZQPLRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)
![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
